

Application of AZD-7295 in HCV Drug Discovery Research

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Compound of Interest

Compound Name: AZD-7295

Cat. No.: B605774

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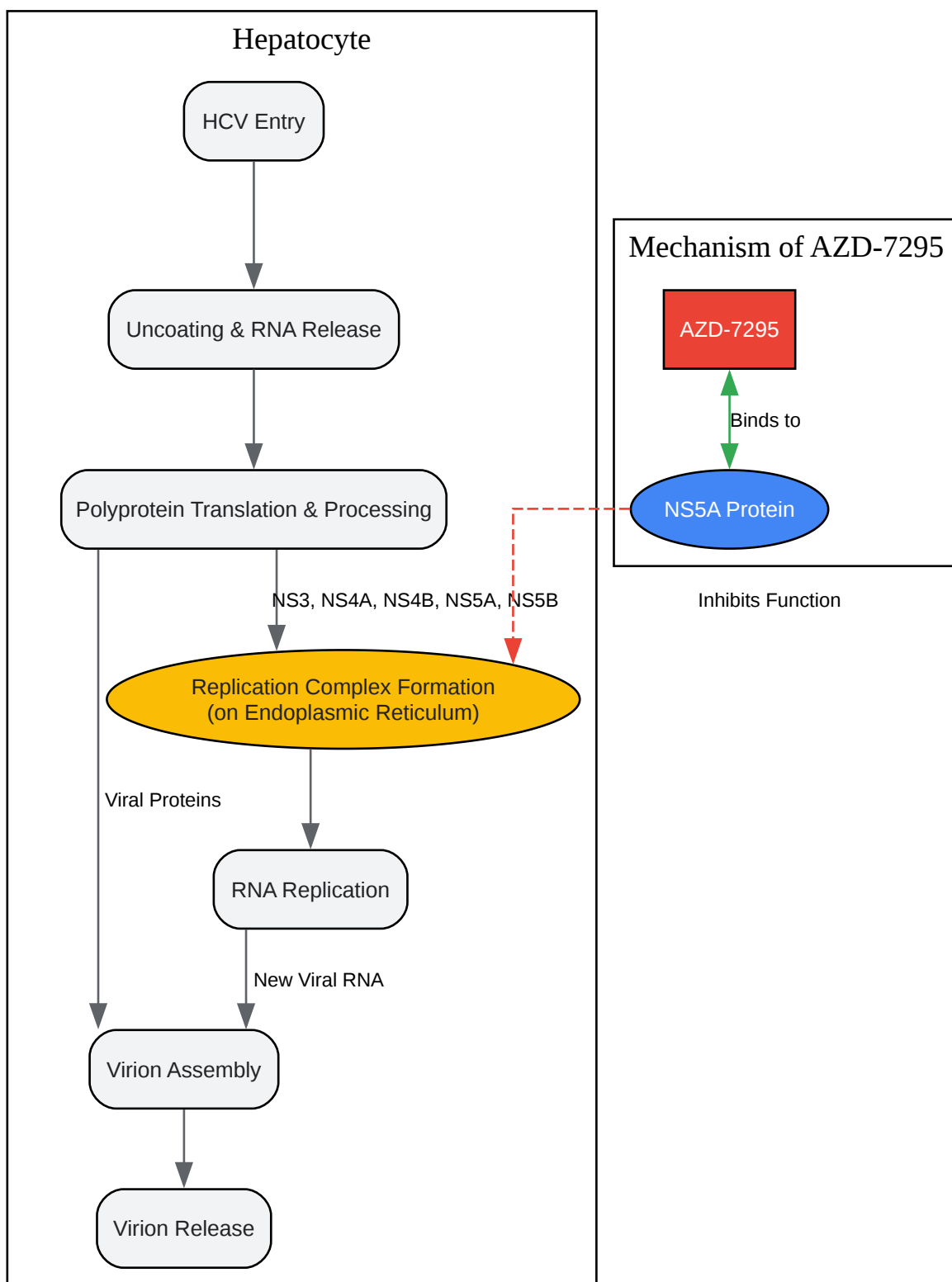
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

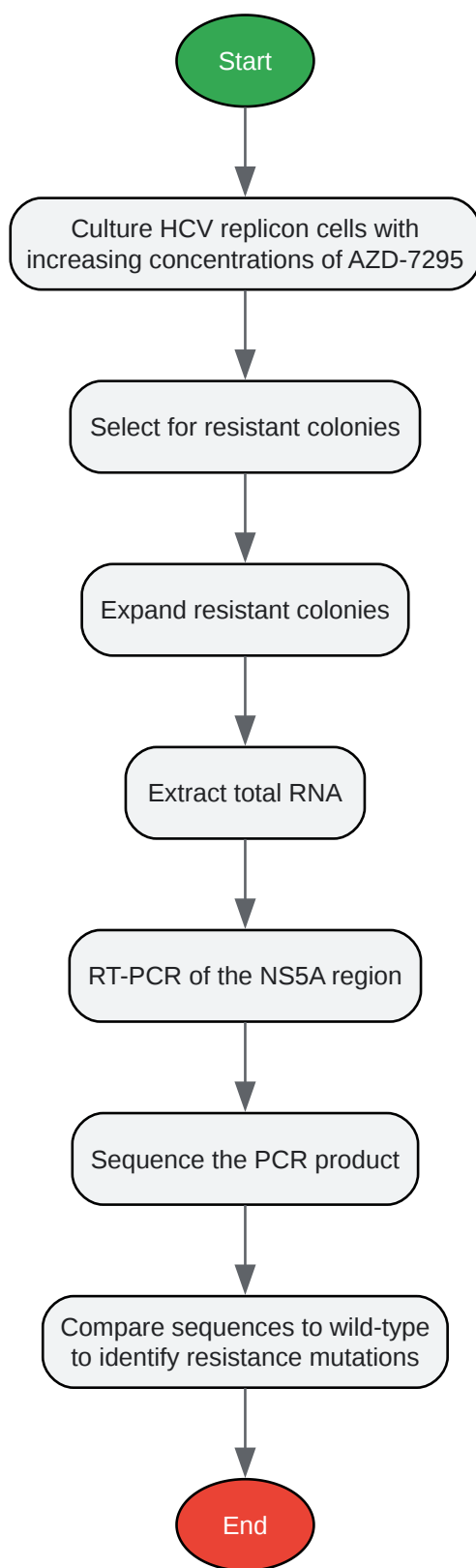
Introduction

AZD-7295 is a potent and selective inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] NS5A is a crucial phosphoprotein involved in both viral RNA replication and the assembly of new virus particles, making it a prime target for antiviral therapy.[2] Developed by Arrow Therapeutics, which was later acquired by AstraZeneca, **AZD-7295** showed promising preclinical activity but its clinical development was ultimately discontinued.[2] These notes provide an overview of the available data on **AZD-7295** and detail relevant protocols for its investigation in a research setting.

Mechanism of Action

AZD-7295 exerts its antiviral effect by targeting and inhibiting the function of the HCV NS5A protein. The precise mechanism of NS5A inhibition is not fully elucidated but is believed to involve the disruption of the NS5A homodimerization and its interaction with other viral and host factors essential for the formation of the viral replication complex. This interference ultimately leads to the suppression of HCV RNA replication.





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. AZD-7295 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
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